molecular formula C13H11NO5S2 B2585492 N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021046-56-9

N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No. B2585492
M. Wt: 325.35
InChI Key: NVLCCMZMGIYPHL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of compounds known as benzothiazole sulfonamides, which have shown promising results in preclinical studies as anticancer agents. In

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties : A study by Devi, Shahnaz, and Prasad (2022) reported the synthesis of novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds showed excellent activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents Devi, Shahnaz, & Prasad, 2022.

  • Anticancer Activities : Research by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, screening them for antitumor activity. Two compounds exhibited considerable anticancer activity against some cancer cell lines, indicating the relevance of such structures in developing anticancer therapies Yurttaş, Tay, & Demirayak, 2015.

  • Anticonvulsant Evaluation : Nath, Shaharyar, Pathania, Grover, Debnath, and Akhtar (2021) discussed the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. One compound showed significant activity in models of epilepsy, suggesting a potential for developing new antiepileptic drugs Nath et al., 2021.

Chemical Synthesis and Characterization

  • Green Ultrasound Synthesis : Rezki (2016) demonstrated the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides using ultrasound irradiation. This method offered significant reductions in reaction times and higher yields, showcasing an efficient approach to synthesizing such compounds with potential antimicrobial activities Rezki, 2016.

  • Structure-Activity Relationships : Studies have focused on the structure-activity relationships of various acetamide derivatives, leading to the identification of compounds with enhanced biological activities. For instance, Stec et al. (2011) investigated analogues of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide to improve metabolic stability and bioactivity Stec et al., 2011.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c15-12(7-21(16,17)13-2-1-5-20-13)14-9-3-4-10-11(6-9)19-8-18-10/h1-6H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLCCMZMGIYPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide

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